molecular formula C16H12F5NO4 B1664688 6-Maleimidocaproic acid-PFP ester CAS No. 692739-25-6

6-Maleimidocaproic acid-PFP ester

Cat. No. B1664688
Key on ui cas rn: 692739-25-6
M. Wt: 377.26 g/mol
InChI Key: CIQYBTAUACRWKP-UHFFFAOYSA-N
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Patent
US07217845B2

Procedure details

To 924 mg (3 mmol) of 6-maleimidocaproic acid pentafluorophenyl ester 1 (see Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of alpha-amino-omega-carboxy-PEG (2) (MW 10,000, n=226) and 4-dimethylpyridine (402 mg, 3 mmol) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product precipitated in ether (100 ml). After cooling to 4° C. the crude amide of formula 3 was collected by filtration and precipitated twice from methylene chloride by addition of ether to give 9 g of compound 3 as a white solid.
Quantity
924 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethylpyridine
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C(OC(=O)CCC[CH2:13][CH2:14][N:15]2C(=O)C=CC2=O)=C(F)C(F)=C(F)C=1F.[C:27](=O)([O:35][C:36]1[CH:41]=CC=CN=1)[O:28][C:29]1[CH:34]=CC=CN=1>C(Cl)Cl>[NH2:15][CH2:14][CH2:13][CH:27]([O:28][CH2:29][CH3:34])[O:35][CH2:36][CH3:41]

Inputs

Step One
Name
Quantity
924 mg
Type
reactant
Smiles
FC1=C(C(=C(C(=C1OC(CCCCCN1C(C=CC1=O)=O)=O)F)F)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=O
Name
4-dimethylpyridine
Quantity
402 mg
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product precipitated in ether (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 4° C. the crude amide of formula 3
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
precipitated twice from methylene chloride by addition of ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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